Allithiamine is a lipid-soluble derivative of thiamine (vitamin B1) that occurs naturally in plants of the Allium genus, such as garlic. [, , , ] It was first discovered in Japan in 1951 during research on the thiamine-masking effect of garlic. [] Allithiamine belongs to a group of compounds called allithiamines, which are characterized by their disulfide bond and enhanced bioavailability compared to thiamine hydrochloride. [, ] While thiamine plays a crucial role in energy metabolism, allithiamine exhibits unique properties and enhanced therapeutic potential in various preclinical models. [, , , , , , ]
Allithiamine is a disulfide derivative of thiamine. Its molecular structure consists of a thiamine moiety linked to an allyl group through a disulfide bond. [, ] The presence of the disulfide bond is crucial for its biological activity, particularly its ability to influence intracellular redox balance. [, ]
Allithiamine is a lipid-soluble compound, allowing for better absorption and tissue penetration compared to water-soluble thiamine salts. [, , ] It exhibits characteristic absorbance in ultraviolet-visible spectroscopy and can be detected using techniques like high-performance liquid chromatography. [, ]
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